N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at position 3 with a 3,4-dimethoxyphenyl group. The pyridazinone nitrogen is further functionalized with an acetyl-glycine moiety.
Properties
Molecular Formula |
C16H17N3O6 |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17N3O6/c1-24-12-5-3-10(7-13(12)25-2)11-4-6-15(21)19(18-11)9-14(20)17-8-16(22)23/h3-7H,8-9H2,1-2H3,(H,17,20)(H,22,23) |
InChI Key |
JCDSJFWDGJFHLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
Method 1 : Condensation of 3,4-dimethoxyphenyl-substituted 1,4-diketones with hydrazine hydrate.
-
Reagents : 1,4-Diketone (1.0 eq), hydrazine hydrate (2.0 eq), ethanol, reflux (80°C, 12 h).
-
Yield : 68–75% (reported for analogous structures in US8247415B2).
Method 2 : [4+2] Cycloaddition of α,β-unsaturated ketones with diazenes.
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate | 80°C | 68–75 | >95% |
| 2 | PTSA, toluene | 110°C | 72–78 | >93% |
Acetylation of Pyridazinone at the 1-Position
The hydroxyl group at the 1-position undergoes acetylation to introduce the acetyl linker.
Acylating Agents and Conditions
Method A : Acetyl chloride in anhydrous dichloromethane (DCM).
-
Reagents : Pyridazinone (1.0 eq), acetyl chloride (1.2 eq), triethylamine (2.0 eq), DCM, 0°C → RT, 4 h.
Method B : Acetic anhydride with catalytic DMAP.
Table 2: Acetylation Efficiency
| Method | Acylating Agent | Base/Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| A | AcCl | Et₃N | DCM | 82 |
| B | Ac₂O | DMAP | THF | 78 |
Glycine Coupling via Amide Bond Formation
The acetylated pyridazinone is coupled with glycine using carbodiimide-based coupling agents.
Activation and Coupling Protocols
Step 1 : Activation of the acetyl group to an acid chloride.
Step 2 : Reaction with glycine methyl ester (to prevent zwitterion formation).
Table 3: Coupling Agents and Yields
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 85 |
| HATU | DCM | RT | 88 |
| SOCl₂ | THF | Reflux | 80 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, pyridazinone), 6.95–7.10 (m, 3H, aromatic), 4.20 (s, 2H, acetyl), 3.85 (s, 6H, OCH₃).
-
HRMS : m/z calc. for C₁₇H₁₈N₃O₆ [M+H]⁺: 360.1294, found: 360.1298.
Optimization Challenges and Solutions
-
Regioselectivity : Use of sterically hindered bases (e.g., DIPEA) improves acetyl group positioning.
-
Racemization : Coupling at 0°C with HATU minimizes epimerization.
-
Byproduct Formation : Column chromatography and recrystallization (EtOAc/hexane) enhance purity.
Yield optimization remains critical for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research indicates that N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine exhibits significant biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. The potential therapeutic applications include:
- Anti-inflammatory Effects : Due to its ability to modulate cAMP levels, it may be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
- Neuroprotective Properties : Preliminary studies suggest that similar compounds may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Acetylation of Glycine : The glycine moiety is introduced via acetylation reactions.
- Purification : The final product undergoes purification to achieve high yields and purity.
Case Studies and Research Findings
Several studies have investigated the biological activities and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant PDE4 inhibition leading to reduced inflammation in animal models. |
| Study 2 | Showed neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. |
| Study 3 | Explored the compound's binding affinity to PDE4 using molecular docking studies, confirming its potential as a therapeutic agent. |
Mechanism of Action
The mechanism by which N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group at position 6.
- Acetyl-glycine side chain : Enhances solubility and bioavailability via polar interactions.
Hypothetical Molecular Formula :
Based on structural analogs (e.g., ), the molecular formula is inferred as C₁₆H₁₇N₃O₆ (molecular weight ≈ 347.33 g/mol).
Comparison with Structural Analogs
The compound is compared to three structurally related pyridazinone derivatives (Table 1). These analogs differ in the substituent at position 3 of the pyridazinone ring, which critically influences physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
Lipophilicity :
- The 3,4-dimethoxyphenyl group (target) increases lipophilicity compared to phenyl () due to two methoxy (-OCH₃) groups, which are moderately hydrophobic .
- The 4-chlorophenyl analog () exhibits intermediate lipophilicity; chlorine is less lipophilic than methoxy but more than hydrogen .
However, steric bulk may counteract this effect .
Notes
- Biological activity predictions are based on trends observed in pyridazinone derivatives .
Biological Activity
N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 376.4 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The structure features a pyridazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been suggested that similar compounds can act as phosphodiesterase inhibitors, affecting cAMP levels and thereby influencing various physiological processes .
- Cellular Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways, leading to increased rates of cell death in tumor cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown promising results against various cancer cell lines. For example, it demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
- Mechanisms of Action : The compound's ability to induce apoptosis and inhibit cell proliferation suggests it could be a candidate for further development as an anticancer agent. Flow cytometry analyses have indicated that it increases the rate of apoptosis in treated cancer cells .
Anti-inflammatory Effects
There is emerging evidence that compounds similar to this compound may also possess anti-inflammatory properties:
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes (specifically PDE4), these compounds can modulate inflammatory responses by increasing cAMP levels within cells . This modulation has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
Recent case studies involving derivatives of this compound have provided insights into its therapeutic potential:
- Study on Tumor Cell Lines : A series of experiments conducted on various tumor cell lines demonstrated that the compound effectively inhibited cell growth in a dose-dependent manner. Notably, the compound showed enhanced efficacy when combined with other chemotherapeutic agents .
- In Vivo Models : Preliminary animal studies indicated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine?
The synthesis typically involves multi-step reactions:
- Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with carbonyl compounds (e.g., diketones) under acidic conditions (e.g., HCl or H₂SO₄) to generate the pyridazinone ring .
- Acetylation : Reaction of the pyridazinone intermediate with chloroacetyl chloride or glycine derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to introduce the acetyl-glycine moiety .
- Optimization : Use of catalysts like triethylamine to improve yields and purity. Monitoring via TLC or HPLC is critical to minimize side products .
Q. How can the structural integrity of this compound be validated post-synthesis?
Comprehensive characterization requires:
- Spectroscopic Analysis : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridazinone carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C₁₈H₂₀N₃O₆: 398.13 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the 3D structure if single crystals are obtainable .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against targets like HDACs or kinases using fluorometric assays (e.g., HDAC1/2 inhibition with fluorogenic substrates like Boc-Lys(Ac)-AMC) .
- Cell Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) to evaluate hydrophobic/hydrophilic interactions .
- Scaffold Hybridization : Fuse the pyridazinone core with triazole or thiazole rings to enhance binding affinity for specific receptors (e.g., CXCR3 or CDKs) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with HDAC isoforms or kinases, guiding rational design .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy data?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor solubility (common with aromatic acetamides) may require formulation with cyclodextrins or lipid nanoparticles .
- Target Engagement : Use techniques like thermal shift assays or CETSA to confirm target binding in vivo .
Q. How can selective HDAC isoform inhibition be achieved with this compound?
- Isoform-Specific Assays : Compare inhibitory activity against HDAC1 (class I) vs. HDAC6 (class IIb) using recombinant enzymes .
- Co-crystallization Studies : Resolve HDAC-ligand complexes to identify key hydrogen bonds (e.g., between the glycine moiety and catalytic zinc) .
- Proteomic Profiling : Utilize SILAC-based mass spectrometry to evaluate off-target effects on non-HDAC proteins .
Q. What strategies mitigate synthetic challenges like low yield in the acetylation step?
- Solvent Optimization : Replace DMF with DMSO to enhance reactivity of the glycine intermediate .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate acetylation .
- Flow Chemistry : Implement continuous flow reactors to improve mixing and heat transfer, reducing side reactions .
Methodological Considerations
Q. How should researchers design dose-response studies for toxicity evaluation?
- Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring weight loss and organ histopathology (liver/kidney) for 14 days .
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in human lymphocytes .
Q. What analytical techniques resolve structural ambiguities in NMR spectra?
- 2D NMR : HSQC and HMBC to correlate protons with adjacent carbons, clarifying overlapping signals (e.g., pyridazinone vs. acetamide protons) .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal broadening .
Q. How can computational tools predict metabolic pathways?
- In Silico Metabolism : Use software like Meteor (Lhasa Ltd.) to predict phase I/II metabolites (e.g., O-demethylation of the 3,4-dimethoxyphenyl group) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to anticipate drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
